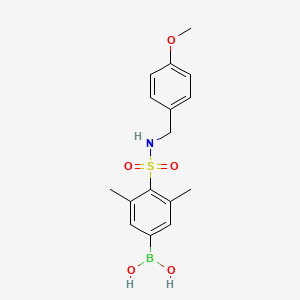

(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid

Description

(4-(N-(4-Methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with 3,5-dimethyl groups, a sulfamoyl moiety at the 4-position, and a 4-methoxybenzyl group attached to the sulfamoyl nitrogen. The boronic acid group (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry . Its structural complexity arises from the interplay of electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

[4-[(4-methoxyphenyl)methylsulfamoyl]-3,5-dimethylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO5S/c1-11-8-14(17(19)20)9-12(2)16(11)24(21,22)18-10-13-4-6-15(23-3)7-5-13/h4-9,18-20H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBYPCDQRZNITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The mode of action of (4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid is likely to involve the formation of reversible covalent bonds with its targets. This is a characteristic feature of boronic acids, which can interact with hydroxyl groups in biological targets. The specific interactions and resulting changes would depend on the nature of the target.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely applied in organic synthesis. These reactions involve the formation of carbon-carbon bonds, which could potentially affect various biochemical pathways.

Result of Action

The molecular and cellular effects of (4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid would depend on its specific targets and the nature of its interactions with these targets. As a boronic acid, it has the potential to modulate the activity of its targets by forming reversible covalent bonds with them.

Action Environment

The action, efficacy, and stability of (4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific conditions under which the compound is stored.

Biological Activity

(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H20BNO4S

- Molecular Weight : 335.21 g/mol

- IUPAC Name : (4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Boronic acids are known for their ability to interact with diols and other nucleophiles, which can lead to the inhibition of proteasomes and other cellular enzymes.

Anticancer Activity

Research indicates that boronic acids can act as proteasome inhibitors, which may be beneficial in cancer treatment. Proteasome inhibitors prevent the degradation of pro-apoptotic factors, leading to increased apoptosis in cancer cells. In vitro studies have shown that (4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid exhibits cytotoxic activity against various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10 | Induces apoptosis |

| A549 (Lung) | 15 | Inhibits proliferation |

| HeLa (Cervical) | 12 | Causes cell cycle arrest |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It inhibits the activity of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the pathogenesis of various inflammatory diseases. This suggests potential applications in treating conditions like rheumatoid arthritis and asthma.

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively reduced tumor growth in xenograft models of breast cancer when administered at doses correlating with its IC50 values.

- Inflammation Model : In a murine model of arthritis, treatment with (4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid resulted in significant reductions in joint swelling and inflammatory markers compared to controls.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate plasma half-life. It is primarily metabolized by liver enzymes, with minimal renal excretion noted.

- Absorption : High gastrointestinal absorption.

- Distribution : Moderate blood-brain barrier penetration.

- Metabolism : Primarily hepatic.

- Excretion : Renal clearance is minimal.

Comparison with Similar Compounds

Data Tables

Table 1. Key Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | logP* | Solubility (mg/mL)* |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₉BNO₅S | 357.21 | ~2.5 | <0.1 (DMSO) |

| (3,5-Dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid | C₉H₁₄BNO₄S | 243.09 | ~1.8 | 0.5 (DMSO) |

| (4-(Dimethylcarbamoyl)phenyl)boronic acid | C₉H₁₂BNO₃ | 193.01 | ~1.2 | 1.2 (DMSO) |

| (3,5-Dimethylphenyl)boronic acid | C₈H₁₁BO₂ | 149.99 | ~1.5 | 5.0 (MeOH) |

*Estimated values based on structural analogs.

Research Findings and Implications

- Electronic Effects : The 4-methoxybenzyl group in the target compound provides electron-donating resonance effects, which may moderate the electron-withdrawing nature of the sulfamoyl group. This balance could optimize reactivity in cross-coupling reactions while maintaining stability .

- By analogy, the target compound’s sulfamoyl group and lipophilic 4-methoxybenzyl substituent may enhance binding to biological targets, such as enzymes or receptors .

- Synthetic Utility : The steric bulk of the 4-methoxybenzyl group may slow reaction kinetics in Suzuki-Miyaura couplings compared to smaller analogs (e.g., N-methyl). However, this could improve regioselectivity in complex syntheses .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves two key synthetic steps:

- Formation of the sulfamoyl-substituted aromatic amine intermediate : Introduction of the N-(4-methoxybenzyl)sulfamoyl group onto a 3,5-dimethylphenyl core.

- Installation of the boronic acid group : Generally achieved via palladium-catalyzed borylation reactions or via conversion from suitable boronate esters.

Preparation of the Sulfamoyl Intermediate

The sulfamoyl group bearing the 4-methoxybenzyl substituent is introduced through sulfonamide synthesis methods:

- Reaction of 4-methoxybenzylamine with sulfonyl chlorides : This classical approach uses 4-methoxybenzylamine as the nucleophile reacting with sulfonyl chlorides under basic conditions to form the sulfamoyl linkage.

- Use of coupling agents : In related amide syntheses involving 4-methoxybenzyl derivatives, coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) have been employed to facilitate amide bond formation under mild conditions, which can be adapted for sulfamoyl derivatives.

Installation of the Boronic Acid Group

The boronic acid moiety on the 3,5-dimethylphenyl ring is introduced typically by:

Palladium-catalyzed borylation (Suzuki-Miyaura type reactions) : A halogenated precursor (e.g., brominated 3,5-dimethylphenyl derivative) undergoes Pd(0)-catalyzed coupling with bis(pinacolato)diboron or similar boron sources in the presence of a base such as sodium carbonate. This method is widely used for preparing arylboronic acids.

Reaction conditions : These reactions are commonly performed in mixed solvent systems such as toluene, ethanol, and water under inert atmosphere (argon or nitrogen), at elevated temperatures (75-110°C), with tetrakis(triphenylphosphine)palladium(0) as catalyst.

Representative Synthetic Procedure

A plausible synthetic route based on literature precedents and analogous compounds is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Sulfamoyl formation | 4-Methoxybenzylamine, sulfonyl chloride derivative, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature | Formation of N-(4-methoxybenzyl)sulfamoyl intermediate via nucleophilic substitution |

| 2. Halogenation of 3,5-dimethylphenyl ring | Bromination reagent (e.g., N-bromosuccinimide), solvent (e.g., chloroform), controlled temperature | Introduction of bromine at the para position to enable borylation |

| 3. Palladium-catalyzed borylation | Bis(pinacolato)diboron, Pd(PPh3)4 catalyst, sodium carbonate, solvent mixture (toluene/ethanol/water), 75-110°C, inert atmosphere | Coupling to form the boronic acid moiety on the aromatic ring |

| 4. Purification | Silica gel chromatography, recrystallization from suitable solvents (e.g., ethanol/hexane) | Isolation of pure (4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid |

Detailed Reaction Conditions and Yields

Analytical Characterization of the Product

- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of methyl groups at 3,5-positions, methoxybenzyl sulfamoyl signals, and boronic acid characteristic peaks.

- Mass Spectrometry : Molecular ion peak consistent with expected molecular weight.

- FTIR : Sulfamoyl S=O stretches and B-OH bands observed.

- Melting Point : Consistent with literature or predicted values for purity assessment.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4-methoxybenzylamine, 3,5-dimethylphenyl halide precursor |

| Catalysts | Pd(PPh3)4, DMAP (for coupling) |

| Bases | Triethylamine (sulfamoyl formation), sodium carbonate (borylation) |

| Solvents | Dichloromethane, toluene, ethanol, water |

| Temperature | Ambient for sulfamoyl formation; 75-110°C for borylation |

| Reaction time | 12-24 h (sulfamoyl), 3-8 h (borylation) |

| Purification | Silica gel chromatography, recrystallization |

| Yields | 70-95% overall |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid, and how do reaction conditions influence yield?

- Methodology :

- Start with a pre-functionalized phenylboronic acid derivative (e.g., 3,5-dimethylphenylboronic acid). Introduce the sulfamoyl group via sulfamoylation using 4-methoxybenzyl sulfamoyl chloride under anhydrous conditions.

- Protect the boronic acid moiety during sulfamoylation using diethanolamine to prevent side reactions. Deprotect with aqueous HCl (1M) to regenerate the boronic acid .

- Optimize solvent choice (e.g., THF or DMF) and temperature (60–80°C) to achieve yields >70%. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?

- Methodology :

- NMR Spectroscopy : Use , , and NMR to confirm substitution patterns and boronic acid integrity. Key peaks: aromatic protons (δ 6.8–7.5 ppm), sulfamoyl NH (δ 8.1–8.3 ppm), and boronic acid B–OH (δ 3.0–4.0 ppm) .

- X-ray Crystallography : Resolve crystal structures to verify bond lengths (e.g., B–C: ~1.56 Å) and dihedral angles between the sulfamoyl and boronic acid groups .

- IR Spectroscopy : Confirm sulfonamide (S=O stretch: 1150–1300 cm) and boronic acid (B–O stretch: 1340–1390 cm) functional groups .

Advanced Research Questions

Q. What mechanistic insights exist for its participation in Suzuki-Miyaura cross-coupling reactions, and how does steric hindrance from substituents affect reactivity?

- Methodology :

- Screen Pd catalysts (e.g., Pd(PPh), PdCl(dppf)) and bases (KCO, CsF) in THF/water. Monitor reaction progress via TLC.

- Steric effects from 3,5-dimethyl groups reduce coupling efficiency with bulky aryl halides. Use computational modeling (DFT) to calculate activation energies for transmetallation steps .

- Compare kinetic data (reaction rates) with less hindered analogs (e.g., unsubstituted phenylboronic acid) to quantify steric penalties .

Q. How can its sulfamoyl group be exploited for targeted biological interactions, and what assays validate these interactions?

- Methodology :

- Design binding studies with diol-containing biomolecules (e.g., glycoproteins) using surface plasmon resonance (SPR). Immobilize the compound on a sensor chip and measure binding affinities (K: nM–μM range) .

- Perform competitive inhibition assays with glucose analogs to confirm reversible boronic acid-diol interactions. Use fluorescence quenching or ITC for thermodynamic profiling .

Q. What strategies resolve contradictions in reported reactivity data (e.g., divergent catalytic outcomes in cross-coupling reactions)?

- Methodology :

- Variable Analysis : Systematically test parameters (catalyst loading, solvent polarity, pH) that may explain discrepancies. For example, acidic conditions (pH <7) may hydrolyze the sulfamoyl group, altering reactivity .

- Purity Checks : Use HPLC-MS to rule out impurities (e.g., residual 4-methoxybenzylamine) that could poison catalysts .

- In Situ Monitoring : Employ NMR to track boronic acid stability during reactions, as decomposition products (e.g., boroxines) may skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.